4-Amino-3-mercaptobenzoic acid

Overview

Description

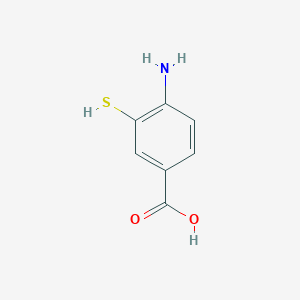

4-Amino-3-mercaptobenzoic acid is an organic compound with the molecular formula C7H7NO2S It is characterized by the presence of an amino group (-NH2) at the fourth position and a thiol group (-SH) at the third position on a benzoic acid ring

Mechanism of Action

Target of Action

4-Amino-3-mercaptobenzoic acid (AMBA) is primarily used in the fabrication of gold nanoparticles . It has been shown to be an effective sensor for chloride, as well as other aldehydes, such as acetaldehyde and acridone . Therefore, its primary targets are these chemical entities.

Mode of Action

AMBA interacts with its targets through a process known as functionalization. This involves the formation of a strong covalent bond between the sulfur atom in the thiol group of AMBA and the gold atoms in the nanoparticles . This interaction results in the formation of AMBA-functionalized gold nanoparticles .

Biochemical Pathways

The biochemical pathways affected by AMBA are primarily related to the detection and sensing of certain chemical entities. When AMBA-functionalized gold nanoparticles come into contact with chloride or certain aldehydes, distinct changes occur in both color and absorption properties . This change can be used to detect and quantify the presence of these chemical entities.

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.97 , suggesting that it may have good bioavailability.

Result of Action

The primary result of AMBA’s action is the formation of functionalized gold nanoparticles that can act as effective sensors for chloride and certain aldehydes . These nanoparticles exhibit distinct changes in color and absorption properties when they interact with these chemical entities , allowing for their detection and quantification.

Action Environment

The action of AMBA can be influenced by various environmental factors. For instance, the process of functionalizing gold nanoparticles with AMBA is typically carried out in water . Additionally, the colorimetric performance of AMBA-functionalized gold nanoparticles can be enhanced with increasing concentrations of AMBA . Therefore, the action, efficacy, and stability of AMBA can be influenced by factors such as the solvent used and the concentration of AMBA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-mercaptobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoic acid with thiourea, followed by reduction of the nitro group to an amino group. The reaction conditions typically include:

Reaction with Thiourea: 4-Nitrobenzoic acid is reacted with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to form the intermediate 4-nitro-3-mercaptobenzoic acid.

Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-mercaptobenzoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) can be oxidized to form a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: The amino group (-NH2) can be reduced to form an amine (-NH3). Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides (R-X) are used in these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides (R-X), bases such as sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of disulfide bonds (-S-S-)

Reduction: Formation of amines (-NH3)

Substitution: Formation of substituted benzoic acids with various functional groups

Scientific Research Applications

4-Amino-3-mercaptobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.

Medicine: Research on this compound includes its potential use as a drug precursor. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

4-Amino-3-mercaptobenzoic acid can be compared with other similar compounds to highlight its uniqueness:

4-Amino-3-hydroxybenzoic acid: This compound has a hydroxyl group (-OH) instead of a thiol group (-SH). The presence of the thiol group in this compound provides different reactivity and applications.

4-Amino-3-methylbenzoic acid: This compound has a methyl group (-CH3) instead of a thiol group (-SH). The thiol group in this compound allows for unique interactions with biological molecules.

4-Amino-3-nitrobenzoic acid: This compound has a nitro group (-NO2) instead of a thiol group (-SH)

Biological Activity

4-Amino-3-mercaptobenzoic acid (4-AMBA) is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications and as a protective agent against chemical warfare agents. This article explores the biological activity of 4-AMBA, including its mechanisms of action, therapeutic potential, and findings from relevant studies.

This compound is a derivative of o-aminobenzenethiol, characterized by the following chemical properties:

- Molecular Formula : C₇H₈N₃O₂S

- Molecular Weight : 168.22 g/mol

- CAS Number : 14543-45-4

4-AMBA exhibits several biological activities through various mechanisms:

1. Antioxidant Activity

4-AMBA has been reported to possess antioxidant properties, which are crucial in reducing oxidative stress in cells. This activity is significant in preventing cellular damage and promoting cell survival.

2. Enzyme Inhibition

Research indicates that 4-AMBA acts as an inhibitor for certain enzymes, which may play a role in metabolic pathways associated with diseases such as cancer and cardiovascular disorders .

3. Reactivity with Electrophilic Species

The compound shows reactivity towards electrophilic species, suggesting its potential use in decontaminating agents against chemical warfare substances like mustard gas and nitrogen mustards. This reactivity is attributed to the thiol group (-SH) present in its structure.

Therapeutic Applications

The therapeutic applications of 4-AMBA are diverse and include:

1. Protective Agents Against Chemical Warfare

Studies have highlighted the potential of 4-AMBA as a protective agent against chemical warfare agents. Its ability to neutralize harmful compounds positions it as a candidate for developing antidotes for exposure to toxic substances.

2. Anticancer Activity

Recent investigations into derivatives of 4-AMBA have demonstrated promising anticancer properties. For instance, compounds synthesized from 4-AMBA have shown efficacy against various cancer cell lines in vitro and in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-AMBA:

Properties

IUPAC Name |

4-amino-3-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIJDDIBBUUVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344579 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14543-45-4 | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14543-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-mercaptobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-amino-3-mercaptobenzoic acid in materials science?

A: this compound is a valuable monomer for synthesizing high-strength, high-modulus polymers. It can be copolymerized with other monomers like 3,4-diaminobenzoic acid to create block copolymers incorporating rigid-rod segments for reinforcement. These polymers exhibit desirable mechanical properties like high tensile strength and modulus, making them suitable for applications demanding robust materials. []

Q2: How is this compound used in the synthesis of benzothiazole derivatives?

A: this compound serves as a key starting material for synthesizing various substituted benzothiazole-6-carboxylic acids. This reaction involves condensing the compound with different aldehydes using nitrobenzene as an oxidant. [] This method offers a convenient route to access a diverse range of benzothiazole derivatives with potential applications in medicinal chemistry and materials science.

Q3: Can you describe a specific example of a biologically active compound derived from this compound?

A: One study highlighted the synthesis of a specific benzothiazole-6-carboxylic acid derivative (compound 4i) from this compound. This compound demonstrated promising in vitro activity as an inhibitor of β-hematin formation. [] β-Hematin formation is a crucial step in the life cycle of the malaria parasite, suggesting that this this compound derivative could potentially be further explored for its antimalarial properties.

Q4: What alternative synthetic routes exist for preparing this compound?

A: While commercially available, this compound can be synthesized from 4-aminobenzonitrile. [] This multi-step process involves thiocyanation of the starting material followed by hydrolysis to yield this compound. This synthetic route provides a means to prepare the compound when direct purchase is not feasible or for research purposes requiring specific synthetic modifications.

Q5: Are there any known applications of this compound in the field of nanoscience?

A: Research demonstrates the use of this compound in functionalizing gold nanoparticles. [] The thiol group in this compound can readily bind to gold surfaces, enabling the creation of functionalized nanoparticles for various applications. This conjugation strategy could be explored for applications such as sensing, catalysis, and drug delivery.

Q6: Has this compound been investigated for its potential therapeutic applications beyond antimalarial activity?

A: Interestingly, this compound, along with its ethyl ester hydrochloride derivative, has shown potential as a decontaminating agent against mustard gas and nitrogen mustards. [] This research highlights the diverse applications of this compound and its derivatives, extending beyond their use as building blocks for complex molecules.

Q7: What analytical techniques are typically employed to characterize and quantify this compound?

A: Common techniques used to characterize this compound and its derivatives include ¹H-NMR and MS. [] These spectroscopic methods provide valuable information about the structure and purity of the synthesized compounds. Furthermore, techniques like elemental analysis can be used to confirm the elemental composition and purity of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.